Perfluoro-4-ethylcyclohexane

Descripción general

Descripción

Perfluoro-4-ethylcyclohexane is a useful research compound. Its molecular formula is C8HF15O3S and its molecular weight is 462.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Perfluoro-4-ethylcyclohexane (PFEtCHx) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFEtCHx, focusing on its interactions with biological systems, potential toxicological effects, and environmental implications.

PFEtCHx is characterized by its high stability and resistance to degradation, making it useful in various industrial applications such as:

- Surfactants : Due to its surface-active properties, PFEtCHx is employed in metal plating and semiconductor manufacturing.

- Environmental Persistence : It is highly persistent in the environment, leading to concerns about bioaccumulation and long-term ecological effects .

Research indicates that PFEtCHx can interact with biological systems through various mechanisms:

- Thyroid Hormone Disruption : PFEtCHx has been shown to compete with thyroxine (T4) for binding to transthyretin (TTR), a protein crucial for thyroid hormone transport. This competition may lead to altered thyroid hormone levels, which can have significant implications for metabolic processes and developmental outcomes .

- Cellular Stress Responses : Studies have demonstrated that exposure to PFEtCHx can induce stress responses in cells. For example, biomarkers associated with heat shock proteins and xenobiotic metabolism have been observed in tissues exposed to this compound, indicating a potential for cellular damage or dysfunction .

- Ecotoxicological Effects : In aquatic environments, PFEtCHx has been linked to adverse effects on marine organisms. Research has shown that exposure to this compound can lead to reduced cell viability in algae and other aquatic species, highlighting its potential ecological risks .

Case Study 1: Thyroid Disruption in Humans

A study examining the serum concentrations of various perfluorinated compounds, including PFEtCHx, found associations between elevated levels and disturbances in thyroid function. Specifically, changes in thyroid-stimulating hormone (TSH) and T4 levels were noted, suggesting that PFEtCHx may contribute to endocrine disruption in humans .

Case Study 2: Ecotoxicological Impact on Aquatic Life

In a controlled laboratory setting, the effects of PFEtCHx on marine algae were assessed. Results indicated that increasing concentrations of the compound led to significant decreases in algal cell viability. This study underscores the potential for PFEtCHx to impact primary producers in aquatic ecosystems, which could have cascading effects on food webs .

Data Summary

The following table summarizes key findings related to the biological activity of PFEtCHx:

Aplicaciones Científicas De Investigación

Industrial Applications

- Surfactants :

- Semiconductor Manufacturing :

- Aerospace and Automotive Industries :

Environmental Monitoring

PFEtCH has gained attention for its role in environmental studies, particularly concerning per- and polyfluoroalkyl substances (PFAS). Research indicates that PFEtCH can bioaccumulate in aquatic organisms, raising concerns about its environmental impact .

Case Studies

- Bioaccumulation Studies :

-

Human Exposure Assessments :

- Investigations into human exposure to PFAS have highlighted PFEtCH's presence in drinking water sources, emphasizing the need for monitoring and regulation of such compounds . The persistence of PFEtCH in the environment poses risks that necessitate further research into its long-term effects on health.

Research Applications

PFEtCH is also utilized in various research contexts:

- Toxicology Studies : Research on the toxicity of various PFAS compounds often includes PFEtCH as a reference substance due to its widespread presence in environmental samples. Studies have assessed its impact on cell metabolism using models such as zebrafish liver cell lines .

- Analytical Chemistry : The compound is frequently analyzed using advanced techniques like mass spectrometry to understand its behavior in different matrices, including water and soil samples .

Propiedades

IUPAC Name |

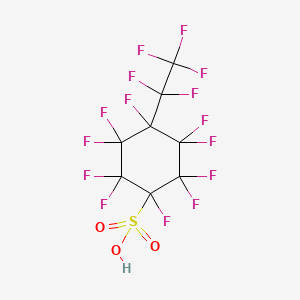

1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O3S/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13/h(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKAEAFPESRWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275965 | |

| Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-83-3 | |

| Record name | Perfluoro-p-ethylcyclohexylsulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.